

Application Note: Quantification of PET Oligomers Using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: *Ethylene Terephthalate Cyclic Dimer-d8*

Cat. No.: B1458485

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the sensitive and accurate quantification of polyethylene terephthalate (PET) oligomers from various sample matrices using isotope dilution mass spectrometry (IDMS). The protocol includes sample preparation, a representative synthesis of a stable isotope-labeled internal standard, UPLC-MS/MS analysis, and data interpretation.

Introduction

Polyethylene terephthalate (PET) is a widely used polymer in food packaging, beverage bottles, and medical devices. During the manufacturing process and under certain environmental conditions, low molecular weight oligomers can form.^{[1][2][3]} These oligomers, considered non-intentionally added substances (NIAS), have the potential to migrate into food, beverages, or pharmaceutical products, necessitating their accurate quantification for safety and risk assessment.^{[4][5][6]}

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).^{[7][8][9][10]} The SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and

ionization.[7][8] This co-eluting standard effectively corrects for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable quantitative results.[9][10]

This application note details a comprehensive workflow for the quantification of common cyclic and linear PET oligomers using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) with the isotope dilution method.

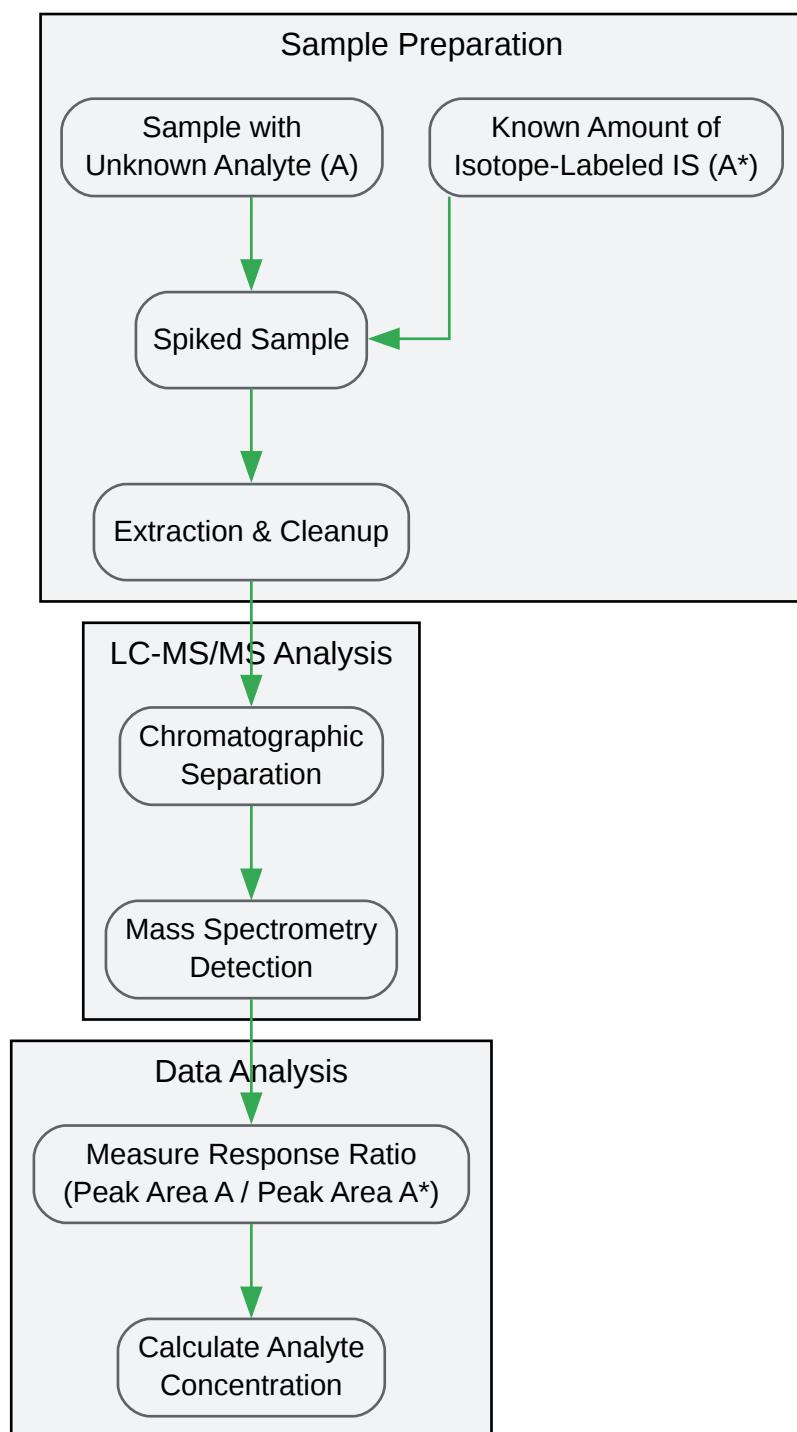
Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of a SIL internal standard to a sample containing an unknown amount of the native analyte. The SIL-IS and the native analyte are extracted and analyzed together. Since the mass spectrometer can distinguish between the two based on their mass-to-charge ratio (m/z), the concentration of the native analyte can be calculated from the known concentration of the SIL-IS and the measured response ratio of the analyte to the IS.[11][12][13][14]

The fundamental equation for quantification is:

$$\text{Concentration_Analyte} = (\text{Response_Analyte} / \text{Response_IS}) * (\text{Concentration_IS} / \text{RRF})$$

Where the Relative Response Factor (RRF) is ideally 1, assuming identical ionization efficiency for the analyte and the SIL internal standard.

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Caption: Principle of Quantification by Isotope Dilution Mass Spectrometry.

Experimental Protocols

Synthesis of Stable Isotope-Labeled Internal Standard (Representative Protocol)

A specific, published protocol for the synthesis of isotopically labeled PET oligomers is not readily available. Therefore, the following is a representative protocol for the synthesis of a deuterated PET cyclic trimer (d12-PETc3), based on established polyester synthesis chemistry. This involves using commercially available deuterated terephthalic acid.

Objective: To synthesize Ethylene Terephthalate Cyclic Trimer-d12 ([TPA-d4-EG]₃).

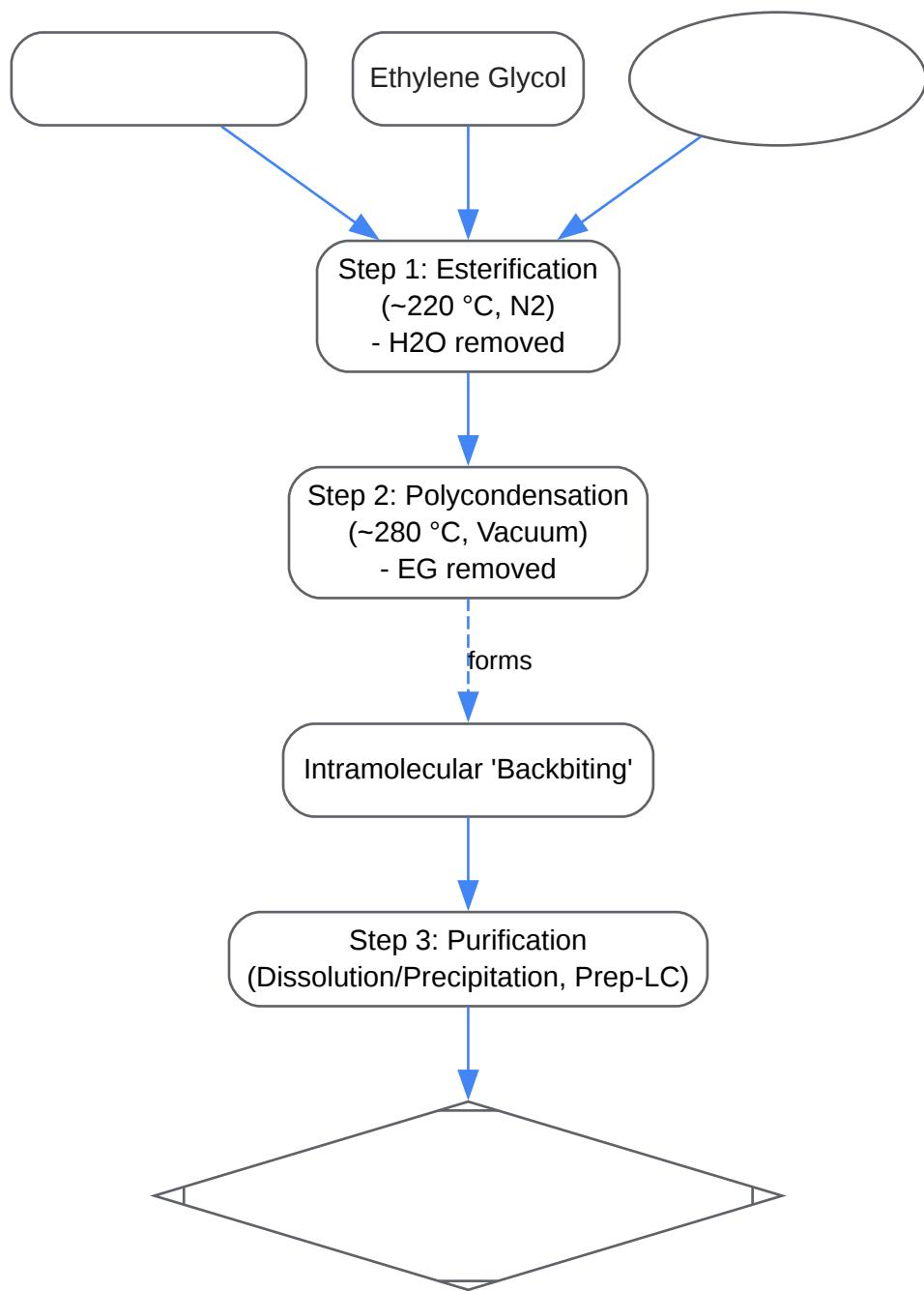
Materials:

- Terephthalic acid-d4 (TPA-d4, ring-deuterated)
- Ethylene glycol (EG)
- Antimony(III) oxide (catalyst)
- High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

- Esterification: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine TPA-d4 and a molar excess of ethylene glycol (e.g., 1:2.2 molar ratio).
- Add a catalytic amount of Antimony(III) oxide (approx. 200-300 ppm).
- Heat the mixture under a slow stream of nitrogen to ~190-220 °C to initiate the esterification reaction, distilling off the water formed. The reaction is complete when water distillation ceases.
- Polycondensation: Increase the temperature to 270-280 °C and gradually apply a vacuum (<1 mmHg). This facilitates the removal of excess ethylene glycol and promotes the formation of oligomers.

- Cyclization: The formation of the cyclic trimer occurs as a primary byproduct during this high-temperature polycondensation step through an intramolecular "backbiting" reaction.[15]
- Isolation and Purification: After cooling, dissolve the solid product in a suitable solvent like hexafluoroisopropanol (HFIP) and precipitate the higher molecular weight polymer by adding a non-solvent like methanol. The cyclic oligomers, including the desired d12-trimer, will remain in the supernatant.
- The supernatant can be concentrated and the d12-PETc3 purified using preparative liquid chromatography.
- Characterization: Confirm the structure and isotopic purity of the synthesized standard using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: Representative synthesis pathway for a labeled PET oligomer standard.

Sample Preparation

The choice of sample preparation depends on the matrix. Two primary methods are described for solid PET samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Method A: Total Dissolution (for PET Pellets/Materials)[1][2] This method ensures the extraction of all oligomers embedded within the polymer matrix and is considered more exhaustive than solvent extraction.

- Weigh approximately 0.4 g of ground PET sample into a 20 mL glass vial.
- Add a precise volume of the SIL internal standard stock solution.
- Add 4 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
- Seal the vial and place it in an oven at 40 °C until the sample is completely dissolved.
- After dissolution, add 16 mL of methanol to precipitate the high molecular weight PET polymer.
- Vortex the mixture thoroughly and centrifuge.
- Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for UPLC-MS/MS analysis.

Method B: Solvent Extraction (for PET Pellets/Materials)[1][2] This method is less harsh but may not be exhaustive.

- Weigh approximately 2 g of ground PET sample into an extraction thimble.
- Spike with the SIL internal standard.
- Perform Soxhlet extraction with dichloromethane for 6 hours.
- Evaporate the extract to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL of Methanol/Water 50:50) for analysis.

Method C: Migration Testing (into Food Simulants)[1][16] This protocol simulates the leaching of oligomers into food.

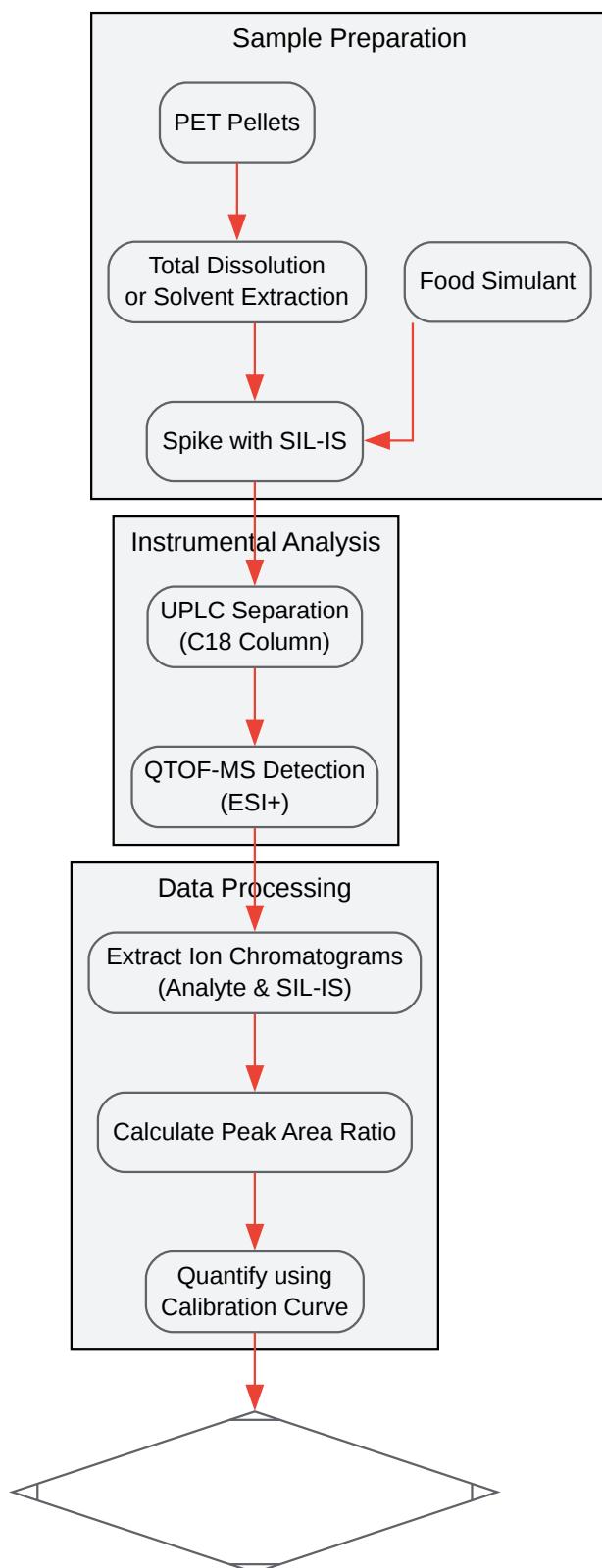
- Select a food simulant based on the food type (e.g., 10% ethanol for aqueous foods, 50% ethanol or 95% ethanol for fatty foods).[16]
- Fill PET bottles or submerge PET articles in the simulant according to regulated surface area-to-volume ratios (e.g., 6 dm² per 1 kg of simulant).[1]
- Incubate under conditions representative of intended use (e.g., 10 days at 60 °C).[1][16]
- After incubation, take an aliquot of the simulant, add the SIL internal standard, and mix thoroughly.
- The sample can be directly injected or concentrated if necessary before UPLC-MS/MS analysis.

UPLC-QTOF-MS Analysis

The following parameters are typical for the separation and detection of PET oligomers.[1][17][18]

Parameter	Setting
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 μ m)
Column Temp.	35 °C
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Methanol or Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Vol.	10 μ L
Gradient	Example: 50% B to 95% B over 10 min, hold for 2 min, return to initial conditions, equilibrate 3 min
MS System	Waters Xevo G2 QTOF or equivalent
Ionization Mode	Electrospray Ionization Positive (ESI+)
Capillary Voltage	3.0 kV
Source Temp.	120 °C
Desolvation Temp.	350 °C
Acquisition Mode	Full Scan (m/z 100-1500) and MS/MS (data-dependent or targeted)
Collision Energy	Ramped collision energy (e.g., 10-40 eV) for fragmentation

Targeted Ion Monitoring: For quantification, the mass spectrometer should be set to monitor the m/z of the protonated or sodiated adducts of both the native oligomers and their corresponding SIL internal standards. Common PET oligomer fragments for identification include m/z 149.02, 193.05, 341.06, and 385.09.[\[1\]](#)[\[18\]](#)

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Caption: Overall experimental workflow for PET oligomer quantification.

Data Presentation

The following tables summarize typical quantitative data for PET oligomers found in PET materials and migration studies. An isotope dilution approach would enhance the accuracy of such measurements.

Table 1: Concentration of PET Oligomers in PET Pellets (Total Dissolution Method) Data adapted from Ubeda et al., 2018.[1][2][3]

Oligomer ID	Chemical Formula	Type	Concentration Range (ng/g PET)
First Series			
(TPA-EG) ₂	C ₂₀ H ₁₆ O ₈	Cyclic Dimer	108 - 1,222
(TPA-EG) ₃	C ₃₀ H ₂₄ O ₁₂	Cyclic Trimer	1,481 - 7,614
(TPA-EG) ₄	C ₄₀ H ₃₂ O ₁₆	Cyclic Tetramer	306 - 1,980
H-(TPA-EG) ₂ -OH	C ₂₀ H ₁₈ O ₉	Linear Dimer	27 - 401
H-(TPA-EG) ₃ -OH	C ₃₀ H ₂₆ O ₁₃	Linear Trimer	129 - 1,417
Second Series			
TPA ₂ -EG-DEG	C ₂₂ H ₂₀ O ₉	Cyclic Dimer	2,493 - 19,290
TPA ₃ -EG ₂ -DEG	C ₃₂ H ₂₈ O ₁₃	Cyclic Trimer	1,114 - 8,983
H-(TPA) ₂ -EG-DEG-OH	C ₂₂ H ₂₂ O ₁₀	Linear Dimer	25 - 558
Third Series			
(TPA-DEG) ₂	C ₂₄ H ₂₄ O ₁₀	Cyclic Dimer	107 - 1,847

Table 2: Migration of Cyclic PET Oligomers into Food Simulant (95% Ethanol, 10 days at 60°C) Data adapted from Diamantidou et al., 2023.[16]

Oligomer ID	Virgin PET Bottle (µg/L)	Recycled PET Bottle (µg/L)
PET Dimer	38.8 - 48.9	188 - 198
PET Trimer	587 - 651	2,890 - 2,950
PET Tetramer	0.51 - 0.77	8.99 - 9.32
PET Pentamer	Not Detected	2.14 - 2.57

Conclusion

The use of isotope dilution mass spectrometry provides a robust and highly accurate method for the quantification of PET oligomers in various materials and migration solutions. By employing stable isotope-labeled internal standards, this approach effectively mitigates common analytical challenges such as matrix effects and variable recovery, which is crucial for reliable risk assessment in the food contact and pharmaceutical industries. The detailed protocols and representative data presented here serve as a comprehensive guide for researchers and scientists to implement this advanced analytical technique in their laboratories.

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